molecular formula C12H19N3O2 B13351773 tert-Butyl ((6-(methylamino)pyridin-3-yl)methyl)carbamate

tert-Butyl ((6-(methylamino)pyridin-3-yl)methyl)carbamate

Cat. No.: B13351773
M. Wt: 237.30 g/mol
InChI Key: VKMGEECPKXJROS-UHFFFAOYSA-N
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Description

tert-Butyl ((6-(methylamino)pyridin-3-yl)methyl)carbamate is an organic compound with a complex structure that includes a tert-butyl carbamate group attached to a pyridine ring substituted with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-(methylamino)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of Boc-protected amines. For example, Boc acid anhydride can be reacted with ethanol and ammonia to form tert-butyl carbamate, which is then coupled with a pyridine derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of palladium-catalyzed cross-coupling reactions is also common in industrial settings to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-(methylamino)pyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((6-(methylamino)pyridin-3-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activities and receptor binding .

Medicine

It can be used as a building block for the synthesis of pharmaceutical compounds with therapeutic properties .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl ((6-(methylamino)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((6-(methylamino)pyridin-3-yl)methyl)carbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of both tert-butyl carbamate and methylamino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl N-[[6-(methylamino)pyridin-3-yl]methyl]carbamate

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-9-5-6-10(13-4)14-7-9/h5-7H,8H2,1-4H3,(H,13,14)(H,15,16)

InChI Key

VKMGEECPKXJROS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)NC

Origin of Product

United States

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